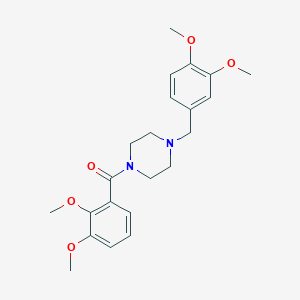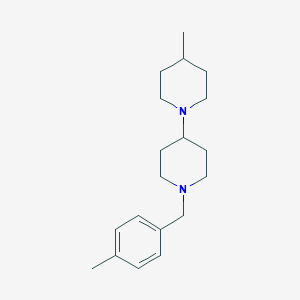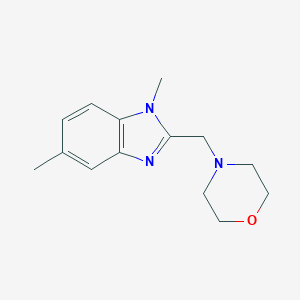![molecular formula C21H34N2O4 B247012 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247012.png)
2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine, also known as DTBM-MO, is a synthetic compound that belongs to the class of morpholine-based drugs. It has been extensively studied in scientific research for its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Mecanismo De Acción
2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine acts as a selective antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of dopamine neurotransmission in the brain. By binding to the receptor, 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine blocks the activity of dopamine and other ligands that bind to the receptor, leading to a decrease in dopamine signaling. This mechanism of action makes 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine a potential therapeutic agent for the treatment of dopamine-related disorders.
Biochemical and Physiological Effects:
2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine has been shown to have several biochemical and physiological effects in scientific research. In vitro studies have demonstrated that it can inhibit the binding of dopamine and other ligands to the dopamine D2 receptor with high affinity and selectivity. In vivo studies in animal models have shown that 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine can decrease dopamine signaling in the brain and produce behavioral effects similar to those of other dopamine antagonists. However, the exact biochemical and physiological effects of 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine in humans are still unclear and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine has several advantages for use in scientific research. It is a highly selective antagonist of the dopamine D2 receptor, which makes it a valuable tool for studying the function of this receptor in vitro and in vivo. In addition, it has been shown to have good stability and solubility properties, which make it easy to handle and store. However, there are also some limitations to the use of 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine in lab experiments. It is a synthetic compound, which means that it may have off-target effects or interact with other molecules in unexpected ways. In addition, its high affinity for the dopamine D2 receptor may make it difficult to distinguish between specific and non-specific binding.
Direcciones Futuras
There are several future directions for research on 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine. One area of interest is the development of new therapeutic agents based on its structure and mechanism of action. Another area of interest is the use of 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine as a radioligand for imaging studies in PET and SPECT. In addition, further studies are needed to investigate the biochemical and physiological effects of 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine in humans and to determine its potential as a diagnostic or therapeutic agent for dopamine-related disorders. Finally, more research is needed to explore the limitations and potential pitfalls of using 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine in lab experiments and to develop new tools and methods for studying the dopamine D2 receptor.
Métodos De Síntesis
2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylmorpholine with 2,3,4-trimethoxybenzaldehyde and piperidine. The final product is obtained through purification and isolation procedures, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine has been studied for its potential applications in various scientific fields. In pharmacology, it has been shown to have a strong affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of Parkinson's disease and other neurological disorders. In biochemistry, it has been used as a tool to study the structure and function of the dopamine D2 receptor and its interactions with other molecules. In addition, 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine has been studied for its potential use as a radioligand for imaging studies in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Propiedades
Fórmula molecular |
C21H34N2O4 |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-[1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C21H34N2O4/c1-15-12-23(13-16(2)27-15)18-8-10-22(11-9-18)14-17-6-7-19(24-3)21(26-5)20(17)25-4/h6-7,15-16,18H,8-14H2,1-5H3 |
Clave InChI |
XSGXJXLAXIQGNN-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
SMILES canónico |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide](/img/structure/B246932.png)




![1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B246941.png)
![(4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone](/img/structure/B246942.png)





![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)
